molecular formula C13H12ClNO2 B13905550 Ethyl 2-chloro-3-methylquinoline-6-carboxylate

Ethyl 2-chloro-3-methylquinoline-6-carboxylate

Cat. No.: B13905550
M. Wt: 249.69 g/mol
InChI Key: DYOJKKMBUHOIDH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methylquinoline-6-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom, a methyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-methylquinoline-6-carboxylate typically involves the reaction of 2-chloro-3-methylquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Ester Hydrolysis: Formation of 2-chloro-3-methylquinoline-6-carboxylic acid.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

Ethyl 2-chloro-3-methylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their DNA replication or protein synthesis pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-methylquinoline-6-carboxylate
  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate
  • 2-Chloro-6-methylquinoline-3-carbaldehyde

Uniqueness

Ethyl 2-chloro-3-methylquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ester group enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

ethyl 2-chloro-3-methylquinoline-6-carboxylate

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-4-5-11-10(7-9)6-8(2)12(14)15-11/h4-7H,3H2,1-2H3

InChI Key

DYOJKKMBUHOIDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C(=C2)C)Cl

Origin of Product

United States

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